(5R)-Dinoprost tromethamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
| Record name | Tromethamine | |
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Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tromethamine | |
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Boiling Point |
219-220 °C at 10 mm Hg | |
| Record name | TROMETHAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
| Record name | TROMETHAMINE | |
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Vapor Pressure |
0.000022 [mmHg] | |
| Record name | Tromethamine | |
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Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
| Record name | Tris(hydroxymethyl)aminomethane | |
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| Record name | Tromethamine [USAN:USP] | |
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| Record name | Tromethamine | |
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| Record name | Trometamol | |
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| Record name | Tromethamine | |
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| Record name | Trometamol | |
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| Record name | TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | TROMETHAMINE | |
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| Record name | Tromethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |
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Melting Point |
171-172 °C | |
| Record name | TROMETHAMINE | |
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Ii. Methodological Aspects of Tris Hcl Buffer Preparation and Optimization
Standard Protocols for Tris HCl Buffer Formulation
Tris HCl buffer solutions are typically formulated through either the titration of Tris base with hydrochloric acid or by mixing pre-prepared Tris base and Tris HCl components chemicalbook.com.
Preparation by Titration of Tris Base with Hydrochloric Acid
This is the most common method for preparing Tris HCl buffers. It involves dissolving Tris base (tris(hydroxymethyl)aminomethane), a weak base, in a volume of deionized water that is less than the final desired volume chemicalbook.comdrexel.eduresearchgate.netquora.comhbdsbio.comgatech.edu. For instance, to prepare a 1 M Tris-HCl solution, 121.14 g of Tris base (molecular weight 121.14 g/mol ) is typically dissolved in approximately 800 mL of deionized water for a 1-liter final volume drexel.eduhorizondiscovery.comneb.comresearchgate.net.
Once the Tris base is dissolved, concentrated hydrochloric acid (HCl) is slowly added while continuously monitoring the solution's pH with a calibrated pH meter chemicalbook.comdrexel.eduresearchgate.netquora.comhbdsbio.comgatech.eduhorizondiscovery.comigem.org. The addition of concentrated HCl is an exothermic process, meaning it generates heat, which can temporarily affect the pH reading horizondiscovery.com. Therefore, it is crucial to allow the solution to cool to room temperature before making the final pH adjustments horizondiscovery.com. After the desired pH is achieved, the solution is brought to its final volume with deionized water chemicalbook.comdrexel.eduresearchgate.netquora.comhbdsbio.com.
Mixing of Tris Base and Tris HCl Components to Achieve Desired pH
An alternative approach involves preparing separate stock solutions of Tris base and Tris HCl (the hydrochloride salt of Tris) at a specific concentration, and then mixing them in appropriate ratios to achieve the desired pH chemicalbook.comsmartscience.co.thbio-rad.com. This method can be advantageous as it helps prevent overshooting the target pH during adjustment and reduces the direct handling of strong acids or bases during the final pH setting smartscience.co.th. However, in practice, this method is less frequently used than the titration method bio-rad.com.
Critical Parameters for Buffer Performance in Research
The effectiveness of Tris HCl buffer in research applications is influenced by several critical parameters, primarily pH adjustment and temperature.
pH Adjustment and Monitoring Methodologies
Accurate pH adjustment and consistent monitoring are fundamental for optimal buffer performance. A calibrated pH meter equipped with a suitable electrode is indispensable for this process chemicalbook.comdrexel.eduresearchgate.netquora.comhbdsbio.comigem.orgscispectrum.in. It is particularly important to use a pH electrode that is compatible with Tris solutions. Single-junction silver/silver chloride (Ag/AgCl) electrodes can exhibit instability when used with Tris buffers because silver can gradually precipitate and clog the electrode junction bio-rad.com. To ensure accurate pH measurements, the use of double-junction or calomel (B162337) reference electrodes is recommended bio-rad.com.
Influence of Temperature during Preparation and Usage
The pH of Tris buffer solutions is highly dependent on temperature hbdsbio.comhbdsbio.comchemicalbook.comhbdsbio.comservicebio.comamerigoscientific.comitwreagents.com. The pKa value of Tris decreases with increasing temperature, specifically by approximately 0.03 pH units for every 1°C increase hbdsbio.comchemicalbook.comhbdsbio.comservicebio.comitwreagents.com. This characteristic means that a Tris HCl buffer prepared at a specific pH at 25°C will exhibit a lower pH if used at a higher temperature (e.g., 30°C) and a higher pH if cooled hbdsbio.comitwreagents.com.
For instance, if a Tris HCl buffer is prepared at pH 7.4 at 25°C, its pH might decrease to approximately 7.25 at 30°C hbdsbio.com. This temperature dependency necessitates that pH adjustments are made at the temperature at which the buffer will be used, or at least at a standardized temperature (e.g., 25°C), with awareness of how pH will shift at different operating temperatures horizondiscovery.com.
The impact of temperature on Tris HCl buffer pH can be summarized as follows:
| Temperature Change | pH Change (approx. per °C) | Overall Effect on pH |
| Increase | -0.03 units | Decreases |
| Decrease | +0.03 units | Increases |
Furthermore, the concentration of Tris HCl buffer also influences its pH value; a tenfold dilution can lead to a pH change greater than 0.1 units chemicalbook.com. Therefore, precise control of both temperature and concentration is vital for maintaining the desired buffering capacity and pH stability in research applications hbdsbio.comchemicalbook.com.
Management of Carbon Dioxide Absorption
Tris HCl buffer solutions are highly susceptible to absorbing carbon dioxide (CO2) from the ambient air hbdsbio.comchemicalbook.comavt-pharma.com. This absorption is a critical concern because dissolved CO2 reacts with water to form carbonic acid (H2CO3), which subsequently dissociates to release hydrogen ions (H+), thereby decreasing the buffer's pH and rendering it more acidic hbdsbio.comcopernicus.orgsomatek.com. This acidification effect is particularly pronounced during extended storage periods hbdsbio.com. Research has demonstrated that the pH of Tris buffer stored in purportedly gas-impermeable bags can decrease by an average of 0.0058 pH units per year, while storage in standard borosilicate bottles exhibits a slightly lower decrease of 0.0030 pH units per year copernicus.org.
Buffer Stability and Storage Considerations
Maintaining the stability of Tris HCl is essential for ensuring the reliability and reproducibility of experimental results whdsbio.cn. Tris HCl powder is notably sensitive to humidity and necessitates storage in a dry environment whdsbio.cn. Both the powdered form and prepared solutions should be kept in sealed containers and shielded from light to prevent undesirable chemical reactions, including those induced by light and atmospheric CO2 whdsbio.cn.
The optimal storage temperature for Tris HCl buffer solutions typically ranges from 2°C to 8°C, a range where the buffer exhibits high stability whdsbio.cn. Under these cold storage conditions, properly prepared and sterile Tris buffers can maintain their efficacy for several months to a year hbynm.com. Some reports indicate that if sterility is rigorously maintained, Tris-HCl buffer can remain stable for years at room temperature, and its stability can extend almost indefinitely when frozen researchgate.net. It is advisable to avoid repeated freeze-thaw cycles for the Tris HCl powder, as this can lead to physical changes such as clumping, which may compromise its performance whdsbio.cn. Regular visual inspection of the Tris HCl powder for any abnormalities, such as discoloration, clumping, or unusual odors, is recommended, and the material should be replaced if such changes are observed whdsbio.cn. For prepared solutions that are not sterile, it is generally recommended to use them within seven days to prevent microbial proliferation whdsbio.cn. Employing aseptic techniques during buffer preparation and utilizing filtration sterilization (e.g., through a 0.22 µm filter) can significantly extend the shelf life by preventing microbial contamination hbdsbio.comhbynm.commedicago.sewindows.net.
Table 1: Recommended Storage Conditions for Tris HCl
| Form | Condition | Details |
| Powder | Dry environment | Sensitive to humidity whdsbio.cn |
| Powder | Sealed from light | Prevents chemical reactions and CO2 absorption whdsbio.cn |
| Powder | Avoid repeated freeze-thaw | Can cause clumping whdsbio.cn |
| Solution | Low temperature (2-8°C) | Optimal for high stability; can last months to a year whdsbio.cnhbynm.comthermofisher.com |
| Solution | Room temperature | Stable for a long time (years) if sterile researchgate.net |
| Solution | Frozen | Can last essentially forever researchgate.net |
| Solution | Sealed container | Prevents CO2 absorption and contamination hbdsbio.comchemicalbook.comavt-pharma.comwhdsbio.cn |
| Solution | Aseptic preparation/Sterile filtration | Prevents microbial contamination; prolongs shelf life hbdsbio.comhbynm.commedicago.sewindows.net |
| Prepared Solution (non-sterile) | Use within 7 days | Prone to bacterial growth whdsbio.cn |
Thermal Stability of Tris HCl Solutions
The pH of Tris buffers exhibits a notable dependency on temperature. The pKa value of Tris changes by approximately -0.031 per degree Celsius (ΔpKa/°C) chemicalbook.comavt-pharma.com. This translates to an average increase of 0.03 pH units per °C when the temperature decreases from 25°C to 5°C, and an average decrease of 0.025 pH units per °C when the temperature increases from 25°C to 37°C himedialabs.com. Consequently, it is imperative to prepare and adjust the pH of Tris buffer at the specific temperature at which it will be utilized in experiments avt-pharma.comreddit.com.
While Tris HCl demonstrates relative thermal stability at lower pH values (strong acidity), its stability diminishes considerably as the pH increases (enhanced alkalinity) hbdsbio.com. Therefore, heating Tris HCl solutions under alkaline conditions should be avoided hbdsbio.com. Prolonged exposure to high temperatures can induce hydrolysis and degradation of Tris HCl, potentially altering its concentration and compromising the buffer's performance hbdsbio.com.
Autoclaving is a common method for sterilizing Tris HCl solutions himedialabs.comcosmobio.co.jp. Although autoclaving generally does not cause a drastic change in pH, minor shifts (typically 0.1-0.3 pH units) can occur reddit.comresearchgate.net. This is primarily attributed to the expulsion of dissolved carbon dioxide gas from the solution at elevated temperatures, which can lead to a slight increase in alkalinity researchgate.nethbdsbio.com. Additionally, water evaporation during the autoclaving process can concentrate the solution, thereby increasing ion concentration and potentially influencing the pH hbdsbio.com. For applications demanding high precision, it is crucial to verify and readjust the pH after autoclaving and once the solution has cooled to the target usage temperature reddit.comhbdsbio.com.
Table 2: Impact of Temperature on Tris HCl pH
| Temperature Change | Average pH Change per °C | Overall pH Shift (approx.) |
| Decrease from 25°C to 5°C | +0.03 units/°C | +0.6 pH units (20°C change) |
| Increase from 25°C to 37°C | -0.025 units/°C | -0.3 pH units (12°C change) |
Impact of pH on Chemical Stability during Storage
The chemical stability of Tris HCl solutions during storage is significantly influenced by their pH. Tris is generally stable within neutral pH ranges but can undergo decomposition under extremely acidic or alkaline conditions hopaxfc.com.
High-concentration Tris HCl solutions are more susceptible to hydrolysis or oxidation reactions during storage, which can lead to undesirable shifts in pH hbdsbio.comhbdsbio.com. Conversely, low-concentration Tris HCl solutions possess a weaker buffering capacity, making them more vulnerable to environmental factors such as temperature fluctuations and humidity during storage, resulting in greater pH instability hbdsbio.comhbdsbio.com.
Iii. Applications of Tris Hcl in Advanced Biochemical and Molecular Biology Research
Role in Protein-Centric Methodologies
Tris HCl is extensively employed in protein-centric methodologies, contributing significantly to the stability, integrity, and efficient separation of proteins.
Tris HCl is a common component in protein purification and preservation buffers, where it helps maintain optimal conditions for protein handling and storage.
The primary role of Tris HCl in protein purification and preservation is to maintain a suitable pH environment, which is crucial for preserving the structural and functional integrity of proteins hbdsbio.comgbiosciences.com. Its buffering range, typically between pH 7.0 and 9.0, aligns well with the physiological pH at which many proteins are stable and active hbdsbio.comgbiosciences.com. By maintaining a stable pH, Tris HCl helps prevent protein unfolding and aggregation, which can lead to loss of activity sepmag.eu. For instance, in polyacrylamide gel electrophoresis (PAGE), Tris-HCl is used in gel buffers, and Bis-Tris (B1662375) gels, which incorporate Tris-HCl, operate at a neutral pH to minimize protein modifications and promote stability during the gel run, resulting in sharper protein bands bio-rad.com. It can also serve as an effective buffer replacement agent during protein elution and preservation, contributing to the maintenance of protein stability and activity hbdsbio.com. However, it is important to avoid high concentrations of Tris HCl, as these can lead to protein denaturation or inactivation hbdsbio.com. Glycerol (B35011) is often added to Tris-HCl buffers (e.g., 50 mM Tris-HCl pH 7.5 with 10% glycerol) to enhance protein preservation, particularly for techniques like size-exclusion chromatography (SEC) researchgate.net.
Tris HCl contributes to mitigating non-specific protein adsorption on experimental surfaces by providing an appropriate buffering environment hbdsbio.com. In protein purification protocols, the inclusion of Tris HCl in buffers, sometimes supplemented with non-ionic detergents, helps to reduce unwanted binding of proteins to the surfaces of experimental devices or purification matrices, thereby ensuring higher purity of the target protein hbdsbio.comsepmag.euthermofisher.com.
Tris HCl is a versatile buffer used across various chromatographic techniques for protein separation and purification.
Affinity Chromatography: In affinity chromatography, Tris HCl is a common component of both binding and elution buffers upenn.eduthermofisher.comigem.orghbdsbio.com. It helps control the pH and ionic environment, which is critical for disrupting specific protein-ligand interactions to elute the target protein hbdsbio.com. For example, in His-tag affinity chromatography, Tris-HCl buffers with varying imidazole (B134444) concentrations are used for washing and elution, such as 20 mM Tris-HCl, pH 7.5, with 200 mM NaCl, and imidazole concentrations ranging from 20 mM to 500 mM upenn.edu. Another example includes 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, and 20% glycerol for equilibration, and 20 mM Tris-HCl, pH 7.0, 500 mM NaCl, 20% glycerol, and 200 mM imidazole for elution igem.org. Additionally, Tris HCl (e.g., 1 M Tris-HCl, pH 8.5 or 9.0) is frequently used to immediately neutralize fractions eluted under low pH conditions (e.g., with glycine-HCl buffer, pH 2.5-3.0) to protect pH-sensitive proteins from irreversible damage and maintain their activity thermofisher.comthermofisher.com. A 10 mM Tris-HCl buffer at pH 8.0 can also serve directly as an elution buffer bio-world.com.
Ion Exchange Chromatography: In ion exchange chromatography, Tris HCl buffer is used to control protein elution by adjusting the pH and ionic strength of the mobile phase hbdsbio.comhbdsbio.com. For positively charged anion exchange resins, Tris buffers are an excellent choice as counterions bio-rad.com. Typical applications involve using Tris-HCl as a starting buffer, for instance, 50 mM Tris-HCl, pH 8.5, followed by a linear sodium chloride gradient (0.0-0.3 M) to elute proteins based on their charge properties researchgate.netresearchgate.net.
Size Exclusion Chromatography (SEC): Tris HCl is incorporated into gel filtration buffers for SEC, facilitating the separation of proteins based on their size. An example includes a gel filtration buffer composed of 20 mM Tris-HCl [pH 7], 150 mM NaCl, 10% glycerol, and 1 mM dithiothreitol (B142953) (DTT) nih.gov. It is also used in storage buffers for proteins intended for SEC analysis, such as 50 mM Tris-HCl (pH 7.5) with 10% glycerol, to prevent loss of protein activity and aggregation researchgate.net. While Tris-HCl buffers are commonly employed, it has been observed that for certain molecules, such as Cas9 IVT mRNA aggregates, sodium phosphate (B84403) buffers might offer better separation compared to Tris-HCl buffers phenomenex.com.
Tris HCl is a widely adopted buffer in studies involving enzymatic reactions and kinetics, primarily due to its effective pH buffering range.
Tris-HCl buffer is frequently used for pH optimization studies of enzymes, as its buffering range (pH 7.2-9.0) covers the optimal activity range for many enzymes hbdsbio.comnih.govelsevier.esresearchgate.net. Researchers utilize Tris-HCl to determine the optimal pH for an enzyme's activity and catalytic efficiency hopaxfc.comresearchgate.net. For example, a protease from Hylocereus polyrhizus exhibited optimal activity at pH 8.0 in Tris-HCl buffer nih.gov. Similarly, NEBExpress® T4 Lysozyme demonstrates an optimal pH range of 7.5-8.5 in Tris-HCl neb.com.
However, it is crucial to consider the potential interactions of Tris-HCl with certain enzymes. Tris-HCl can chelate metal ions, which may impact the activity of metalloenzymes that require specific metal ions for catalysis researchgate.netacs.orgnih.gov. Studies comparing different buffers, such as Tris-HCl and HEPES, have shown that a Mn-dependent dioxygenase (BLC23O) exhibited different metal ion dissociation constants (Kd) and kinetic parameters depending on the buffer used, with HEPES often yielding greater catalytic efficiency acs.orgnih.gov. Conversely, for non-metalloenzymes like trypsin, kinetic parameters might remain comparable across various buffers, including Tris-HCl acs.orgnih.gov. In some instances, Tris-HCl buffer has also been observed to act as an enzyme activator researchgate.net. The pH of Tris buffers is known to be temperature-dependent, which is an important consideration for precise enzymatic studies gbiosciences.com.
Enzymatic Reaction Systems and Kinetics
Influence on Enzyme-Substrate Binding Parameters
Tris HCl plays a critical indirect role in enzyme-substrate binding by maintaining optimal pH conditions, which are paramount for enzyme activity and structural integrity hbdsbio.complantextractwholesale.com. The pH of a solution significantly influences the conformational state of enzymes and substrates, thereby affecting their binding affinity and catalytic efficiency. For instance, in Polymerase Chain Reaction (PCR), the pH value directly impacts the activity of DNA polymerase and the binding efficiency between primers and templates hbdsbio.com. By providing a stable pH environment, Tris HCl ensures that enzymes operate at their peak performance, allowing for accurate measurement of enzyme kinetics and substrate binding parameters hbdsbio.com. While direct quantitative data on how Tris HCl itself alters specific enzyme-substrate binding constants (e.g., Km or Kd) beyond its buffering capacity is not extensively detailed, its presence in assay buffers is fundamental for establishing conditions where such parameters can be reliably determined mdpi.com.
Protein Crystallization Facilitation
While Tris HCl is a common component in various buffers used in protein research, including those for protein purification and stability studies, direct evidence explicitly detailing its role as a facilitator of protein crystallization in the provided literature is not available. Its contribution in protein crystallization protocols primarily stems from its ability to maintain a stable pH, which is a critical factor for protein solubility and stability, prerequisites for successful crystallization researchgate.net. The precise pH can influence protein folding, aggregation, and interaction with other molecules, all of which are important for forming ordered crystal lattices. However, the specific mechanisms by which Tris HCl might directly promote crystal growth are not elaborated upon in the search results.
Studies on Protein-Protein and Protein-Ligand Interactions
Tris HCl is frequently incorporated into buffers designed for studying protein-protein and protein-ligand interactions, ensuring a controlled environment for these sensitive molecular associations. In protein-protein interaction assays, such as those employing AlphaLISA technology, Tris HCl buffers (e.g., 50 mM Tris-HCl at pH 7.4 or 100 mM Tris-HCl at pH 8.0) are routinely used to maintain stable conditions for the detection of interactions revvity.com. Similarly, for investigating protein-ligand interactions, Tris-HCl buffer (e.g., 5 mM or 50 mM at pH 7.4-7.5) is utilized to prepare solutions of the interacting molecules, enabling accurate measurement of binding events researchgate.netacs.org. Research employing Nuclear Magnetic Resonance (NMR) spectroscopy to study protein-protein interactions also relies on Tris-HCl buffer (e.g., 20 mM, pH 7) during protein purification and sample preparation to preserve protein structure and function jove.com. Furthermore, studies have indicated that Tris buffer can interact with and stabilize proteins, such as Bovine Serum Albumin (BSA) and lysozyme, which can indirectly influence their interactions with other molecules researchgate.netresearchgate.net. For example, 10 mM Tris-HCl buffer at pH 7.4 was used to determine binding constants and stoichiometries for BSA:ANS complex formation mdpi.com.
Utility in Nucleic Acid-Based Research Protocols
Tris HCl is an indispensable component in numerous nucleic acid-based research protocols due to its exceptional buffering capacity, which is crucial for maintaining the stability and integrity of DNA and RNA molecules wikipedia.orgyektatajhiz.complantextractwholesale.comhbdsbio.comresearchgate.netmagen-tec.com. Its effective buffering range (pH 7-9) aligns well with the physiological pH conditions necessary for most biological systems wikipedia.orgyektatajhiz.com.
Tris HCl buffer is a fundamental and critical reagent throughout the entire process of DNA and RNA extraction, from initial cell lysis to final purification and storage yektatajhiz.complantextractwholesale.comhbdsbio.comresearchgate.netmagen-tec.comgeneticeducation.co.in. It is a major constituent of common extraction buffers, including Tris-EDTA (TE) buffer, which is widely used for dissolving and protecting nucleic acids geneticeducation.co.in.
The primary role of Tris HCl in nucleic acid extraction is to preserve the structural integrity of DNA and RNA molecules by maintaining a stable pH environment plantextractwholesale.comhbdsbio.comresearchgate.netfrontiersin.org. DNA molecules are highly susceptible to pH changes, which can lead to denaturation and loss of biological activity hbdsbio.com. Tris HCl buffer effectively neutralizes acidic or basic substances released during extraction steps, ensuring that nucleic acids remain in a stable acid-base environment and preventing their denaturation hbdsbio.com. This pH stability is equally crucial for RNA, which is highly sensitive to degradation, thereby ensuring its integrity and stability during isolation researchgate.net. Furthermore, buffered solutions containing Tris-HCl protect resuspended RNA and DNA from degradation caused by pH fluctuations that can occur during freeze-thaw cycles, a common practice in sample storage horizondiscovery.commlo-online.com. A low ionic-strength, slightly alkaline buffered environment (e.g., 10 mM Tris-HCl, pH 7.8-8) with a chelating agent like EDTA, often referred to as "TE8," is considered a safe matrix for storing nucleic acids that will undergo freezing and thawing mlo-online.com.
In the initial stage of nucleic acid extraction, cell lysis is a critical step aimed at releasing intracellular DNA and RNA. Tris HCl plays an important auxiliary role in this process as a key component of cell lysis buffers yektatajhiz.comhbdsbio.comhbdsbio.comwikipedia.org. Its alkaline properties can contribute to disrupting the lipid bilayer structure of the cell membrane, thereby promoting cell lysis hbdsbio.com. Tris HCl also helps regulate the osmotic pressure within cells, creating a suitable osmotic environment that enhances lysis efficiency hbdsbio.com. Moreover, it prevents a sharp decrease in solution pH caused by acidic substances released during cell membrane lysis, which could otherwise compromise the effectiveness of cell lysis and subsequent nucleic acid extraction hbdsbio.com. Tris HCl also contributes to the solubility of DNA and other cellular components, which is essential for their successful isolation plantextractwholesale.com. It may also interact with lipopolysaccharide (LPS) in the cell membrane, further contributing to membrane destabilization yektatajhiz.com.
Preservation of Nucleic Acid Structural Integrity
Polymerase Chain Reaction (PCR) and DNA Sequencing
Tris HCl buffer is an indispensable component in Polymerase Chain Reaction (PCR) and DNA sequencing reaction systems. In PCR, it maintains the pH stability of the reaction mixture, which is crucial for the optimal activity of DNA polymerase, the efficiency of primer-template binding, and the stability of deoxyribonucleotide triphosphates (dNTPs) hbdsbio.comgeneticeducation.co.inthermofisher.com. The pKa of Tris HCl (8.1) makes it an effective buffer in the neutral pH range, which is ideal for PCR hbdsbio.com. Beyond pH regulation, Tris HCl provides an appropriate ionic environment that supports the stability of DNA double strands and the enzymatic activity of DNA polymerase hbdsbio.com. It protects DNA polymerase from extreme pH and ion concentration fluctuations, thereby preserving its activity and function throughout the amplification process hbdsbio.com.
In DNA sequencing, particularly Sanger sequencing, Tris HCl is used in resuspension buffers, often in combination with EDTA (e.g., Tris-EDTA or TE buffer) nucleics.com. This low-concentration Tris-EDTA solution helps maintain an alkaline pH for the cleaned sequencing products, preventing their degradation that can occur in slightly acidic pure water due to absorbed CO2 nucleics.com. Additionally, the Tris-EDTA buffer helps inactivate any residual DNases that might be present, further protecting the integrity of the DNA fragments nucleics.com.
Long-Term Storage and Stability of Nucleic Acids
Tris HCl is vital for the long-term storage and stability of nucleic acids, including DNA and RNA. By consistently maintaining the solution's pH within an appropriate range, Tris HCl ensures that DNA molecules retain their natural structure and biological activity hbdsbio.com. A stable pH environment is critical in preventing DNA denaturation, where the double helix structure can unravel due to significant pH changes hbdsbio.com. This protective role of Tris HCl provides high-quality DNA templates for subsequent molecular biology experiments, such as PCR amplification and gene sequencing hbdsbio.com.
Integration in Cell Culture and Biological Assays
Tris HCl is widely integrated into cell culture protocols and various biological assays due to its buffering capabilities and compatibility with biological systems amerigoscientific.comneodx.infishersci.ca. It is frequently used as a component of buffer solutions in general biology and biochemistry amerigoscientific.comfishersci.ca. For instance, Tris HCl is employed in the crystallization of proteins at various pH values, indicating its utility in structural biology studies fishersci.ca. In cell culture, Tris HCl is utilized in media for storing unfertilized rainbow trout eggs fishersci.ca. Furthermore, it is used to adjust the conductivity of solutions and can be employed to wash and resuspend cells during the cell culturing process, highlighting its role in maintaining cellular integrity and viability during experimental manipulations neodx.in.
pH Homeostasis in Cell Culture Media
Tris HCl is frequently incorporated into cell culture media formulations to ensure pH homeostasis, which is vital for cell viability, growth, and metabolic activity organicintermediate.combostonbioproducts.comfishersci.comhbdsbio.com. As a buffer, Tris HCl is effective within a pH range of 7.0 to 9.0, aligning well with the physiological pH requirements of most cell cultures organicintermediate.combostonbioproducts.comfishersci.comhbdsbio.com.
Key characteristics contributing to its use in cell culture include:
Compatibility: It exhibits compatibility with a wide array of biological molecules, including proteins, nucleic acids, and enzymes, without inhibiting or damaging cellular components organicintermediate.com.
Low Toxicity: Compared to certain other buffers like phosphate buffers, Tris HCl generally presents lower toxicity levels to cells organicintermediate.com.
pH Stability: It helps in maintaining a stable pH over time, minimizing changes caused by cellular metabolic activity or other environmental factors organicintermediate.com.
Despite its advantages, Tris HCl has certain limitations, such as a relatively narrow buffering capacity, which might not be ideal for experiments requiring a broader pH range or prolonged pH stability organicintermediate.com. Additionally, the presence of chloride ions can occasionally interfere with specific assays, necessitating careful consideration or additional steps to mitigate these effects organicintermediate.com. The pH of Tris buffers is also known to be temperature and concentration dependent, with pH increasing by approximately 0.03 units per degree Celsius decrease in temperature and decreasing by 0.03-0.05 units per tenfold dilution mpbio.com.
Research Findings on pH Homeostasis: Studies have demonstrated the positive impact of Tris HCl in maintaining stable pH in various cell culture applications. For instance, a 40 mM Tris HCl buffer has been observed to maintain a constant pH of 8, leading to a positive effect on the growth rate of marine microalgae such as Nannochloropsis gaditana researchgate.net.
Application in Cellular Assays and Diagnostics
Tris HCl is extensively applied in numerous cellular assays and diagnostic procedures, primarily for its buffering capabilities that ensure optimal conditions for biochemical reactions and molecular interactions.
Specific applications include:
Cell Lysis: It is a critical component in cell lysis buffers, such as RIPA buffer and NP-40 buffer, where it maintains stable ionic strength and pH hbdsbio.comassaygenie.com. The alkaline properties of Tris HCl aid in disrupting the lipid bilayer structure of cell membranes, promoting efficient cell lysis, and can also bind with intracellular acidic substances to form salts, further facilitating lysis hbdsbio.com.
Protein Electrophoresis (SDS-PAGE): In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Tris HCl is a fundamental component of the discontinuous buffer system nih.govantibodiesinc.comhbdsbio.com. It stabilizes the pH during the electrophoresis process, which is crucial for the effective concentration and separation of proteins based on their molecular weight nih.govhbdsbio.com. For example, Laemmli sample buffer, a common component in Western Blot sample preparation, contains 60 mM Tris-HCl at pH 6.8 nih.govantibodiesinc.com. The Tris-glycine buffer system also utilizes Tris HCl to provide a stable pH environment for protein migration hbdsbio.com.
Enzyme Assays: Tris HCl buffers provide the optimal pH environment necessary for maintaining the activity and stability of enzymes organicintermediate.combostonbioproducts.comfishersci.com. Detailed protocols for enzyme assays, such as those for trypsin and chymotrypsin (B1334515), specify the use of Tris/HCl buffers at precise pH values (e.g., 46 mM Tris/HCl buffer at pH 8.1 for trypsin assays monitored at 247 nm, and 80 mM Tris/HCl buffer at pH 7.8 for chymotrypsin assays monitored at 256 nm) .
Diagnostics: Tris HCl is recognized as a diagnostic reagent expressionsystems.com. For instance, in the Limulus Amebocyte Lysate (LAL) test, which detects bacterial endotoxins, a 0.1 mol/L Tris-HCl buffer solution (pH 7.3) is used to dissolve the LAL reagent and adjust the pH of samples, ensuring the gelation reaction occurs within its optimal pH range of 6 to 7.5 fujifilm.comalphalabs.co.uk.
Table 1: Examples of Tris HCl Applications in Cellular Assays
| Assay/Application | Role of Tris HCl | Specific pH/Concentration (if specified) | Reference |
| Cell Lysis Buffers | Maintains stable ionic strength and pH, promotes cell lysis | 50 mM Tris-HCl, pH 8.0 (NP-40 buffer) ; 0.5 M Tris-HCl pH 6.8 (lysis buffer) mdpi.com | hbdsbio.comassaygenie.commdpi.com |
| SDS-PAGE (Laemmli Buffer) | Component of discontinuous buffer system, stabilizes pH for protein separation | 60 mM Tris-HCl pH 6.8 nih.gov | nih.govantibodiesinc.comhbdsbio.com |
| Trypsin Assay | Maintains optimal pH for enzyme activity | 46 mM Tris/HCl buffer, pH 8.1 | |
| Chymotrypsin Assay | Maintains optimal pH for enzyme activity | 80 mM Tris/HCl buffer, pH 7.8 | |
| LAL Endotoxin Test | Dissolves LAL reagent, adjusts sample pH | 0.1 mol/L Tris-HCl buffer, pH 7.3 fujifilm.com | fujifilm.comalphalabs.co.uk |
Diverse Analytical Chemistry and Biomedical Applications
Tris HCl's versatility extends to various analytical chemistry and biomedical fields, where its buffering properties are critical for precise measurements and controlled processes.
Role in Chromatographic Techniques
Tris HCl is a widely employed buffer in numerous chromatographic techniques, contributing to the efficient separation and purification of biomolecules .
Key roles in chromatography include:
Ion Exchange Chromatography: In ion exchange chromatography, Tris HCl buffers are used to adjust the pH and concentration, thereby altering the charge properties of proteins to facilitate their separation and purification hbdsbio.com. It serves as an equilibration buffer (e.g., 10 mM Tris-HCl at a pH between 7.0 and 9.0 for poxvirus purification) and can also be part of elution buffers, often combined with high salt concentrations like 1 M NaCl to elute bound molecules google.com. For instance, ANX Sepharose 4 Fast Flow resin is commonly equilibrated with 10 mM Tris-HCl at pH 7.0-9.0 for protein purification google.com.
Gel Filtration Chromatography: Tris HCl is a common component of elution buffers in gel filtration chromatography, where it helps maintain protein stability and ensures effective separation based on molecular size hbdsbio.comgoogle.comresearchgate.netlongdom.orgresearchgate.net. Examples include the use of 20 mM Tris HCl buffer at pH 7.5 with a Sephadex G-15 column researchgate.net, 50 mM Tris-HCl, pH 7.5, with 100 mM KCl for a Sephadex G-75-50 column , and 25 mM Tris-HCl with 0.15 M NaCl at pH 7.4 for a Superose 12 HR 10/30 column in studies involving seminal plasma proteins longdom.org. It is also used with molecular mass standards for calibration researchgate.net.
Affinity Chromatography: Tris HCl can be incorporated into the mobile or stationary phases of affinity chromatography systems to achieve selective adsorption and purification of target proteins that bind to specific ligands hbdsbio.com.
pH Control in Spectrophotometric and Titration Assays
Tris HCl is instrumental in maintaining precise pH conditions for accurate measurements in spectrophotometric and titration assays.
Spectrophotometric Assays: In spectrophotometric applications, Tris HCl buffers are used to ensure stable pH, which is essential for reliable absorbance measurements, particularly in enzyme kinetics and quantification of DNA or proteins amerigoscientific.com. As noted previously, enzyme assays for trypsin and chymotrypsin utilize Tris/HCl buffers, monitoring absorbance changes at specific wavelengths (247 nm and 256 nm, respectively) to determine enzyme activity . Tris HCl buffers are also employed in studies involving fluorescent dyes, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) and acridine (B1665455) orange, for measuring pH dissipation in membrane vesicles nih.gov. Furthermore, Tris-HCl buffers with varying Tris/HCl molality ratios are used for standardizing novel lab-on-chip spectrophotometric pH sensors designed for in situ seawater measurements acs.org.
Titration Assays: Tris HCl plays a crucial role in titration assays by providing a stable and consistent pH response, which is vital for preventing titration "overshoot" and ensuring the reproducibility of experimental results hopaxfc.com. For instance, Tris(hydroxymethyl)aminomethane (Tris) is used as a primary standard to standardize HCl titrant, with the titration monitored potentiometrically using a pH sensor to determine the equivalence point azom.com. The precise pH control offered by the Tris-Tris HCl buffer system ensures reliable outcomes in various laboratory scenarios, including enzymatic and protein assays hopaxfc.com.
Studies on Metal Corrosion and Degradation Processes
Tris HCl is utilized in studies investigating metal corrosion and degradation processes, where its buffering properties can significantly influence the observed corrosion behavior.
Research findings on metal corrosion and degradation:
Corrosion Acceleration/Inhibition: In studies involving magnesium alloys (e.g., AZ31), Tris-HCl buffer has been shown to result in general corrosion by inhibiting the formation of protective corrosion product layers, thereby increasing the corrosion rate researchgate.netmdpi.com. This effect is attributed to its lower buffering pH value, which prevents the precipitation of protective ions like bicarbonate, sulfate, hydrogen phosphate, and dihydrogen phosphate researchgate.netmdpi.com. Additionally, Tris can act as a strong chelating agent, forming weak complexes with dissolved metal cations, which delays or inhibits the formation of protective layers on the metal surface mdpi.com.
Cathodic Inhibition: Conversely, Tris (hydroxymethyl) aminomethane has demonstrated efficacy as a cathodic inhibitor for monel in 0.2N HCl solution, with good inhibition efficiencies observed at concentrations such as 600 ppm researchgate.net. Its adsorption on the metal surface in such cases follows the Langmuir adsorption model researchgate.net.
Influence of Tris Base: In contrast to Tris-HCl, Tris (base) itself can promote pitting or general corrosion in magnesium alloys. This is due to the hydrolysis of its amino-group, which leads to an increase in the solution's pH value, thereby promoting the formation of corrosion products and a significant reduction in the corrosion rate researchgate.net.
Systematic Studies: The influence of Tris-HCl on the corrosion behavior and mechanism of zinc alloys in Hanks' Balanced Salt Solution (HBSS) has been systematically investigated, including characterization of local pH and oxygen concentration at the metal interface uni-kiel.de.
Related Compounds as Inhibitors: Other Tris-related compounds, such as 5,5',5''-(nitrilotris (methylene)) tris-(8-quinolinol) and amino-tris(methylenephosphonic) acid, have been studied as efficient corrosion inhibitors for mild steel in hydrochloric acid solutions researchgate.netnih.govoalib.com. These inhibitors typically show increased efficiency with higher concentrations and their adsorption behavior often conforms to the Langmuir adsorption isotherm model researchgate.netnih.govoalib.com.
Table 2: Impact of Tris HCl in Metal Corrosion Studies
| Metal/Alloy | Corrosive Medium | Tris HCl Concentration/Context | Observed Effect | Reference |
| Monel | 0.2N HCl solution | 200-1000 ppm Tris (hydroxymethyl) aminomethane | Cathodic inhibitor, good efficiency at 600 ppm, Langmuir adsorption | researchgate.net |
| AZ31 Magnesium Alloy | Simulated Body Fluids (with various anions) | Tris-HCl buffer | Promotes general corrosion by inhibiting protective layer formation, increases corrosion rate | researchgate.netmdpi.com |
| Zinc Alloys | Hanks' Balanced Salt Solution (HBSS) | Tris-HCl buffer | Influence on corrosion behavior studied via local pH and O2 concentration | uni-kiel.de |
| Mild Steel | 0.5 M HCl solution | Tris-Schiff base (e.g., 3,3',3''-((1,3,5-triazine-2,4,6-triyl)tris(azaneylylidene))tris(indolin-2-one)) | Efficient mixed-type corrosion inhibitor, efficiency increases with concentration, Langmuir adsorption | researchgate.netnih.gov |
| C38 Carbon Steel | 1 M HCl solution | Amino-tris(methylenephosphonic) acid | Corrosion inhibitor, efficiency increases with concentration, Langmuir adsorption | oalib.com |
Iv. Advanced Considerations and Limitations in Tris Hcl Application
Influence of Temperature on Buffering Performance
The buffering capacity of Tris-HCl is significantly temperature-dependent, with optimal performance typically observed around 25°C. amerigoscientific.com This temperature sensitivity stems from the strong dependence of Tris's pKa value on temperature. wikipedia.orgitwreagents.com The pKa of Tris is approximately 8.1 at 25°C. amerigoscientific.com As temperature increases, the pKa decreases, leading to a reduction in the pH of the Tris buffer solution. itwreagents.comresearchgate.net Conversely, a decrease in temperature causes the pH to increase. itwreagents.com
Quantitative Analysis of pH Drift with Temperature Changes
Quantitative studies have detailed the extent of pH drift in Tris-HCl buffers with temperature variations. For instance, between 5°C and 25°C, the pH of a Tris buffer solution increases by an average of 0.03 pH units for every 1°C decrease in temperature. Conversely, when the buffer temperature rises from 25°C to 37°C, the pH value decreases by an average of 0.025 pH units per 1°C. This temperature dependence is also observed in specific buffer formulations; a buffer containing 0.01667 mol/kg Tris and 0.0500 mol/kg TrisHCl, proposed as a pH standard, exhibits a temperature coefficient of -0.026 pH units per degree Celsius at 37°C. researchgate.net
The ionization enthalpy of Tris is notably high, contributing to this considerable temperature dependency of pH in Tris solutions. researchgate.net For example, a 20 mM Tris solution has been reported to show a 0.22 unit increase in pH for every 10°C decrease in temperature. umn.edu
Table 1: Quantitative pH Drift of Tris-HCl Buffer with Temperature
| Temperature Change | Average pH Change per °C | Reference |
| 5°C to 25°C (decrease) | +0.03 pH units | |
| 25°C to 37°C (increase) | -0.025 pH units | |
| 25°C to 5°C (decrease) | +0.03 pH units | wikipedia.org |
| 25°C to 37°C (increase) | -0.025 pH units | wikipedia.org |
| 10°C decrease (20 mM Tris) | +0.22 pH units | umn.edu |
| 37°C (0.01667 mol/kg Tris, 0.0500 mol/kg TrisHCl) | -0.026 pH units | researchgate.net |
Implications for Reproducibility in Thermally Variable Experiments
The strong temperature dependence of Tris-HCl buffer has significant implications for experimental reproducibility, particularly in assays or processes conducted at varying temperatures. It is crucial to specify the temperature at which a Tris solution's pH was prepared, as a pH adjustment made at room temperature may not accurately reflect the pH at the experimental temperature. wikipedia.orgresearchgate.net For instance, if an experiment requires a pH of 7.6 at 37°C, the Tris buffer might need to be prepared at room temperature to a pH of approximately 8.2-8.4. researchgate.net
Moreover, sterilization processes, which often involve high temperatures, can induce changes in Tris-HCl buffer. These changes can include water evaporation, the escape of dissolved gases like carbon dioxide, and shifts in chemical equilibrium, all of which can affect the buffer's pH. hbdsbio.com High pH values can also reduce the thermal stability of Tris-HCl. hbdsbio.com Therefore, careful temperature control and pH monitoring with a precisely calibrated pH meter are essential for maintaining pH stability and ensuring consistent results in thermally variable experimental conditions. servicebio.comreddit.com
Effects of Ionic Strength on Biological Processes
Ionic strength, defined as the total concentration of ions in a solution, plays a critical role in influencing the performance of Tris-HCl buffer and its interactions within biological systems. hbdsbio.comepa.gov Changes in ionic strength can directly impact the buffering capacity of Tris, especially at extreme pH values. amerigoscientific.com
Modulation of Enzyme Activity by Ionic Environment
Tris-HCl buffer provides a crucial ionic environment that can modulate enzyme activity. hbdsbio.com However, buffers are not always inert components; Tris-HCl, for example, can chelate metal ions. acs.org This chelating property can affect the activity of metalloenzymes, which rely on metal ions for their catalytic function. acs.org For instance, at higher pH values, Mn²⁺ ions may dissociate from an enzyme's active site due to their increased affinity for the amine group in Tris-HCl, leading to a sharp decrease in enzyme activity. acs.org
Furthermore, Tris itself can act as an inhibitor for certain enzymes. It has been shown to be a linear mixed inhibitor for the GH1 β-glucosidase from Spodoptera frugiperda (Sfβgly), forming a non-productive enzyme-substrate-inhibitor (ESI) complex. researchgate.net This interaction can reduce the enzyme's affinity for its substrate by threefold and, at higher concentrations, can completely abolish enzyme activity, leading to an underestimation of kinetic parameters such as Kₘ and kcat. researchgate.net Tris is also considered a weak competitor for binding copper(II) ions to biomolecules. researchgate.net
Impact on Macromolecular Structure and Interactions
Ionic strength is a fundamental parameter governing the electrostatic interactions of macromolecules, which is of paramount importance in cellular physiology. nih.gov It influences the structure of intrinsically disordered proteins, protein aggregation, quinary assemblies, phase separations, and the binding of proteins to nucleic acids. nih.gov
In experimental settings, at moderate ionic strengths (e.g., 20 mM Tris-HCl, pH 7.4, with 50 mM KCl), the presence of macromolecular crowding agents can induce the assembly of microtubules into thick bundles and messenger RNA (mRNA) into granules. nih.gov Increasing the concentration of salts like KCl, even below the threshold for crowding agents, can promote the formation of mRNA granules and microtubule bundles, demonstrating that ionic strength facilitates the self-attraction of similarly charged macromolecules. nih.gov The ionic nature of buffers like Tris-HCl means that electrostatic interactions can occur between the buffer's anionic components (e.g., chloride ions) and cationic binding molecules, thereby influencing interactions with polyanions such as heparin. whiterose.ac.uk Research has indicated that the binding of certain molecules, like MalB to heparin, can be affected by the buffer type, with binding decreasing in the order Tris-HCl > HEPES > PBS, suggesting that buffer anions interact competitively with cationic binders. whiterose.ac.uk
Relevance in Electrochemical Measurements
In electrochemical measurements, particularly those employing Harned cells, Tris-HCl solutions are critical for determining the activity products of hydrogen ions (H⁺) and chloride ions (Cl⁻) across various temperatures and ionic strengths. acs.orgacs.org These measurements are instrumental in establishing Pitzer parameters for interactions involving TrisH⁺-Cl⁻, H⁺-TrisH⁺, and H⁺-TrisH⁺-Cl⁻. acs.org Such parameters are essential for developing comprehensive chemical speciation models of buffer solutions, which are vital for extending pH scales to different salinities and ensuring the metrological traceability of pH measurements to SI base units. acs.orgacs.org
The ionic strength contribution of Tris/Tris·H⁺ buffer in artificial seawater can be significant, ranging from 5% to 10% for salinities between 20 and 40. frontiersin.org This contribution becomes increasingly important at lower salinities. frontiersin.org It is also noteworthy that silver-containing single-junction pH electrodes, such as silver chloride electrodes, are incompatible with Tris due to the formation of an Ag-Tris precipitate that can clog the electrode junction. wikipedia.orgsmartscience.co.th
Comparative Evaluation with Alternative Buffer Systems
Distinction from Good's Buffers (e.g., HEPES, MOPS, MES) in Specific Applications
Tris HCl, while a widely utilized buffer in biochemical and molecular biology applications, differs significantly from the class of "Good's buffers," which include compounds like HEPES, MOPS, and MES promegaconnections.compromega.jpnsf.govamerigoscientific.com. Norman Good and colleagues established a set of criteria for ideal biological buffers in the 1960s, aiming to overcome limitations of earlier buffers such as toxicity and reactivity promegaconnections.comhopaxfc.com. These criteria include a pKa between 6 and 8, high water solubility, minimal salt effects, low membrane permeability, chemical stability, and minimal interaction with biological processes and metal ions promegaconnections.comhopaxfc.combitesizebio.combostonbioproducts.cominterchim.frscribd.com.
A primary distinction lies in their chemical structure and resulting properties. Good's buffers, such as HEPES, MOPS, and MES, are typically zwitterionic, meaning they possess both positive and negative charges within the same molecule, which generally limits their ability to permeate biological membranes promegaconnections.combostonbioproducts.comagscientific.com. In contrast, Tris (Tris(hydroxymethyl)aminomethane) is not zwitterionic and does not isomerize into zwitterions promegaconnections.com.
Key differences in their application-specific behaviors are summarized below:
Tris HCl's pH is highly dependent on both temperature and concentration, making it less stable under varying experimental conditions compared to Good's buffers promegaconnections.compromega.jpgbiosciences.comchemicalbook.com. For instance, a Tris buffer prepared at pH 7.0 at 4°C can drop to pH 5.95 at 37°C promegaconnections.compromega.jp. Furthermore, Tris contains a primary amine group that can react with certain reagents, such as diethylpyrocarbonate (DEPC), which is commonly used to prepare RNase-free solutions promegaconnections.compromega.jp. This reactivity can be problematic in molecular biology applications where such treatments are crucial. Tris has also been shown to increase the permeability of the E. coli outer membrane and can interact strongly with the protein backbone nsf.gov.
In contrast, Good's buffers like HEPES, MOPS, and MES exhibit greater stability across temperature and concentration variations promegaconnections.comhopaxfc.cominterchim.frscribd.com. HEPES is particularly favored in cell culture due to its ability to maintain stable physiological pH and its generally low toxicity to cells, although high concentrations can be problematic for some cell types gbiosciences.comsrlchem.comchemicalbook.comhopaxfc.com. MOPS is often preferred for RNA work due to its reduced reactivity compared to Tris and HEPES promegaconnections.compromega.jp. MES is effective in a more acidic pH range and is used in applications like resolving small proteins in electrophoresis fishersci.be. Recent research also suggests that morpholino buffers like MES and MOPS are more suitable for studies involving iron oxide nanoparticles due to minimal or no etching of the nanoparticles, unlike Tris which can cause significant etching nih.gov.
Selection Criteria for Optimal Buffer System in Complex Research Designs
pKa Value and Desired pH Range : The buffer's pKa value should be within approximately one pH unit of the desired experimental pH bitesizebio.comagscientific.comsolubilityofthings.comsolubilityofthings.com. This ensures maximum buffering capacity, meaning the buffer can effectively neutralize added acids or bases without significant pH shifts bitesizebio.comsolubilityofthings.comsolubilityofthings.com. For most biological reactions, an ideal pKa falls between 6 and 8 promegaconnections.comhopaxfc.combitesizebio.comchemicals.co.uk.
Temperature and Concentration Effects : The buffer's pKa and buffering capacity should be minimally affected by changes in temperature and buffer concentration promegaconnections.comhopaxfc.combitesizebio.cominterchim.frscribd.comagscientific.comsolubilityofthings.comsolubilityofthings.comchemicals.co.uk. Buffers with high temperature coefficients (like Tris) can lead to substantial pH changes if experiments involve temperature shifts, necessitating pH adjustment at the working temperature promegaconnections.compromega.jp. Similarly, the pH should remain stable upon dilution of stock solutions promegaconnections.comagscientific.com.
Chemical Inertness and Specific Interactions : The buffer components must not interfere with the biochemical reactions or biological processes under investigation promegaconnections.comhopaxfc.combitesizebio.combostonbioproducts.cominterchim.frscribd.comhbdsbio.comchemicals.co.uk. This includes avoiding buffers that:
Form complexes with essential metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) required for enzyme activity or other biological functions promegaconnections.combitesizebio.combostonbioproducts.cominterchim.frscribd.comhbdsbio.comhopaxfc.com. Tris, for example, can chelate calcium bitesizebio.com.
Act as substrates or inhibitors for enzymes promegaconnections.comhbdsbio.comuminho.pt. Phosphate (B84403) buffers, for instance, can inhibit kinase activity hbdsbio.com.
React with other reagents in the system (e.g., amine groups reacting with aldehydes or DEPC) promegaconnections.compromega.jp.
Affect the stability or folding of proteins nsf.govuminho.pt.
Membrane Permeability : For studies involving cells or organelles, the buffer should ideally not permeate biological membranes promegaconnections.comhopaxfc.combitesizebio.combostonbioproducts.cominterchim.frscribd.comagscientific.com. Zwitterionic buffers, characteristic of many Good's buffers, are generally designed to be membrane-impermeable, preventing accumulation within cellular compartments that could alter intracellular pH or cellular processes promegaconnections.combitesizebio.comagscientific.com.
Ionic Strength and Salt Effects : The buffer should have minimal "salt effects," meaning its components should not significantly interact with or affect the ions involved in the biochemical reactions promegaconnections.comhopaxfc.combitesizebio.combostonbioproducts.cominterchim.frscribd.comagscientific.comchemicals.co.uk. High ionic strength buffers can cause complications in biological systems bitesizebio.comsolubilityofthings.comsolubilityofthings.com. However, salts can sometimes be added to adjust buffering capacity agscientific.com.
Optical Properties : The buffer should not absorb light in the visible or ultraviolet (UV) range (typically 230-700 nm) if spectrophotometric assays are to be used for detection or quantification promegaconnections.comhopaxfc.combitesizebio.combostonbioproducts.cominterchim.frscribd.comchemicals.co.uk. This prevents interference with experimental readouts.
Solubility and Purity : High water solubility is essential for preparing concentrated stock solutions promegaconnections.comhopaxfc.combitesizebio.cominterchim.frscribd.comagscientific.comchemicals.co.uk. The buffer should also be readily available in high purity to avoid contaminants that could interfere with experiments srlchem.com.
Chemical Stability : The buffer should be chemically stable and resistant to enzymatic or non-enzymatic degradation under working conditions promegaconnections.comhopaxfc.combitesizebio.combostonbioproducts.cominterchim.frscribd.comchemicals.co.uk.
Cost and Ease of Preparation : While scientific rigor is paramount, practical considerations such as cost-effectiveness and ease of preparation are also factors, especially for large-scale experiments or routine laboratory use promegaconnections.combitesizebio.com.
In complex research designs, such as protein purification or enzyme kinetics, researchers often consider additional factors like the presence of reducing agents, stabilizers (e.g., glycerol (B35011) to prevent aggregation), or specific detergents, all of which must be compatible with the chosen buffer system hbdsbio.com. The ultimate selection hinges on a thorough understanding of the specific experimental requirements, the nature of the biological system, and the potential interactions between the buffer and other components promegaconnections.comnih.gov.
V. Future Research Directions and Methodological Enhancements for Tris Hcl
Development of Modified Tris HCl Formulations for Specialized Applications
The development of modified Tris HCl formulations is a promising avenue for tailoring its properties to meet the specific demands of specialized applications. While standard Tris HCl is effective, its buffering capacity is temperature-dependent, with optimal performance typically at 25°C, and its pH can be affected by changes in ionic strength amerigoscientific.com. Research could focus on creating derivatives or composite buffers that exhibit enhanced stability across a broader temperature range or under varying ionic conditions. For instance, investigations into novel synthetic antioxidants for pharmacological applications or derivatives of supramolecules like calix[n]arene, resorcinarene, and calixtyrosol, which can scavenge free radicals, suggest a potential for modifying buffer systems for sensitive biological contexts researchgate.net.
Furthermore, the integration of Tris HCl into advanced materials could lead to specialized formulations. For example, in tissue engineering, Tris-HCl buffer solutions have been used in processes involving the deposition of hydroxyapatite (B223615) on tissue-engineered constructs, with studies optimizing buffer concentrations to avoid cytotoxicity osaka-u.ac.jp. This suggests a direction for developing Tris HCl formulations that are compatible with or enhance the properties of biomaterials for specific biomedical uses. The potential for Tris HCl in drug delivery systems or nanotechnology applications, where precise pH control and stability are paramount, could also drive the creation of new formulations.
Advanced Studies on Tris HCl Degradation and Long-Term Performance
Understanding the degradation pathways and long-term performance of Tris HCl is critical for ensuring the reliability and reproducibility of scientific experiments. Tris HCl, in solid powder form, is generally stable for one to two years under correct storage conditions, which include a cool, dry, well-ventilated place, avoiding direct sunlight and maintaining humidity below 50% hbdsbio.com. However, its performance can decrease during long-term storage due to factors like moisture and light exposure hbdsbio.com. Prepared Tris HCl solutions are typically recommended for use within a week if well-sealed, though sterile solutions can last for years when refrigerated hbdsbio.comresearchgate.nethbynm.com.
Future research should aim to comprehensively map the chemical degradation pathways of Tris HCl under various environmental stressors, such as prolonged exposure to light, fluctuating temperatures, and different atmospheric compositions (e.g., CO2 levels) whdsbio.cn. Studies could investigate the formation of degradation products and their potential impact on experimental outcomes, particularly in sensitive biological assays. Developing methods for real-time monitoring of Tris HCl solution integrity and performance, beyond simple pH checks, would be beneficial. This could involve advanced analytical techniques to detect subtle chemical changes before they significantly affect buffering capacity or introduce interfering substances. Research into novel packaging materials or additives that can further extend the shelf life and maintain the stability of both solid and solution forms, especially for long-term storage at room temperature, would also be valuable. For instance, studies on the degradation of biomaterials in Tris-HCl solutions highlight the importance of environmental stability and pH for biological enzymes, underscoring the need for robust buffer performance over time researchgate.net.
| Storage Condition | Recommended Temperature | Recommended Humidity | Expected Shelf Life (Powder) | Expected Shelf Life (Solution) |
| Standard (Solid) | 20-25 °C (Room Temp) | < 50% RH | 1-2 years hbdsbio.com | N/A |
| Long-term (Solid) | Refrigerated (2-8 °C) | Controlled | Years researchgate.net | N/A |
| Prepared Solution | 4 °C (Refrigerated) | N/A | N/A | Several months to a year (if sterile) hbynm.com |
| Prepared Solution | Room Temp | N/A | N/A | Up to a week (if well-sealed) hbdsbio.com |
Computational Modeling of Tris HCl Interactions with Biological Macromolecules
Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to gain a deeper understanding of how Tris HCl interacts with biological macromolecules at an atomic level. These interactions are crucial for maintaining the stability and function of proteins, nucleic acids, and other biomolecules in buffered solutions umbraco.iovwr.commpbio.comavantorsciences.com.
Current research has already employed MD simulations to study the interactions of buffer components with DNA and proteins. For example, molecular dynamics simulations have been used to investigate DNA-protein binding, including the interaction of a synthetic zinc-finger miniprotein with DNA in Tris-HCl buffer nih.gov. Such simulations can dissect the relevance of specific base-amino acid interactions and even detect transient DNA binding that might be missed by experimental methods nih.govnih.gov. Another study utilized MD simulations to understand the adaptation of DNA to protein binding, with experiments performed in Tris-HCl buffer acs.orgacs.org.
Future research directions in this area include:
Predictive Modeling of Buffer Effects: Developing advanced computational models that can accurately predict the optimal Tris HCl concentrations and pH ranges for the stability and activity of novel or less-characterized biological macromolecules. This could involve machine learning approaches trained on large datasets of experimental interaction data.
Detailed Interaction Mechanisms: Conducting more detailed simulations to elucidate the precise mechanisms by which Tris HCl molecules interact with specific amino acid residues on proteins or nucleotide bases in nucleic acids. This could reveal how Tris HCl influences hydration shells, electrostatic interactions, and conformational dynamics of biomolecules.
Impact of Modified Tris HCl: Using computational modeling to evaluate the effects of proposed modified Tris HCl formulations (as discussed in Section 5.1) on macromolecular stability and function in silico before extensive experimental synthesis and testing. This could significantly accelerate the development of specialized buffers.
Crowding and Confinement Effects: Simulating Tris HCl behavior in crowded cellular environments or confined spaces (e.g., within hydrogels or microfluidic devices) to understand its performance in more complex, physiologically relevant settings.
Integration of Tris HCl in Novel Biomedical and Biotechnological Technologies
The inherent properties of Tris HCl, such as its buffering capacity and compatibility with biological systems, make it a valuable component for integration into emerging biomedical and biotechnological technologies rpicorp.comorganicintermediate.com.
Biosensors: Tris HCl is already a common component in buffer solutions used in various biosensor applications. For instance, it has been utilized in electrochemical biosensors for DNA detection and in aptamer trimode biosensors for trace glyphosate (B1671968) detection, where it helps maintain the optimal pH for enzymatic reactions and sensor performance rsc.orgmdpi.comrsc.orgnih.govmdpi.com. Future research could explore its role in developing highly sensitive and selective biosensors for early disease diagnosis, environmental monitoring, or food safety. This might involve optimizing Tris HCl buffer systems for microfluidic-based biosensors or integrating it into novel sensing platforms that require precise pH control at the nanoscale.
Tissue Engineering and Regenerative Medicine: Tris HCl has been used in tissue engineering, for example, in processes involving the formation of hydroxyapatite on tissue-engineered constructs osaka-u.ac.jpresearcher.life. Its role in maintaining cell viability and facilitating biomaterial integration is crucial osaka-u.ac.jpresearchgate.net. Future directions include optimizing Tris HCl-containing media for 3D bioprinting applications, where precise control over the extracellular environment is critical for cell survival, differentiation, and tissue maturation. Research could also focus on developing Tris HCl-based hydrogels or scaffolds that can release therapeutic agents in a pH-dependent manner, leveraging its buffering properties.
Advanced Biopharmaceutical Manufacturing: Tris HCl is widely used in downstream processing for the purification of biopharmaceuticals, including monoclonal antibodies and recombinant proteins, and as a raw material for API/drug substance formulation advancionsciences.com. Future research could focus on optimizing Tris HCl buffer systems for continuous bioprocessing, where maintaining stable pH under dynamic flow conditions is essential. This could involve developing smart buffer systems that can self-regulate pH or respond to changes in the manufacturing environment.
Enzyme and Protein Stabilization: Given its role in stabilizing enzymes and biomolecules, future research could explore novel ways to utilize Tris HCl in enzyme immobilization technologies or in formulations for long-term protein storage, particularly for therapeutic proteins that require extended shelf lives organicintermediate.com. This might involve co-formulating Tris HCl with other excipients to enhance stability under various stress conditions.
These future research directions highlight the continued importance of Tris HCl as a fundamental chemical compound in advancing various scientific and technological frontiers.
Q & A
Basic Research Questions
Q. How do I prepare Tris HCl buffers with precise pH values for experimental use?
- Methodology : Dissolve Tris base in water, then titrate with HCl to the target pH using a calibrated pH meter. For example, to prepare 1 L of 1 M Tris HCl at pH 8.0:
- Dissolve 121.1 g Tris base in 800 mL H2O.
- Add ~29.2 mL of 0.1 N HCl (exact volume depends on temperature and calibration).
- Adjust final volume to 1 L and verify pH at the experimental temperature .
- Note : Tris buffers exhibit temperature-dependent pH shifts (~0.03 pH units per °C). Pre-equilibrate solutions to the working temperature .
Q. What are the critical differences between Tris HCl and Tris Base in buffering applications?
- Key distinctions :
| Property | Tris HCl | Tris Base |
|---|---|---|
| pH range | 7.0–8.6 (near-neutral) | 7.5–9.0 (alkaline) |
| Buffering mechanism | Acidic salt (HCl-neutralized) | Free base (requires titration) |
| Chloride interference | Possible in ion-sensitive assays | Minimal |
- Application guidance : Use Tris HCl for neutral pH requirements (e.g., enzyme kinetics); Tris Base for alkaline conditions (e.g., DNA electrophoresis) .
Q. Why does Tris HCl sometimes fail to stabilize pH in long-term cell culture experiments?
- Primary factors :
- Metabolic interference : Cellular respiration alters CO2 levels, shifting pH. Tris lacks bicarbonate buffering capacity, making it unsuitable for CO2-dependent cultures.
- Buffering capacity : Tris HCl has a narrow effective range (~1 pH unit). For prolonged cultures, combine with organic buffers (e.g., HEPES) or use bicarbonate-based systems .
Advanced Research Questions
Q. How can I optimize Tris HCl concentration in protein purification to balance yield and stability?
- Experimental design :
- Use Response Surface Methodology (RSM) to model interactions between Tris HCl concentration, pH, and ionic strength. For example, a central composite design (CCD) can identify optimal conditions for scFv antibody extraction, balancing solubility and structural integrity .
- Key variables : Test Tris HCl (50–200 mM), EDTA (0.1–2 mM), pH (7.2–9.0), and incubation time (15–60 min). Monitor recovery yield via ELISA or activity assays .
Q. How do Tris HCl-mediated pH shifts affect metal-dependent enzyme assays, and how can this be mitigated?
- Mechanism : Tris chelates divalent cations (e.g., Mg<sup>2+</sup>, Ca<sup>2+</sup>), altering enzyme kinetics. For example, Tris-HCl buffers reduce activity of alkaline phosphatase by sequestering Zn<sup>2+</sup> cofactors.
- Solutions :
- Supplement with excess metal ions (e.g., 1–5 mM MgCl2).
- Use alternative buffers (e.g., MOPS, Tricine) for metal-sensitive systems .
Q. What statistical approaches resolve contradictions in Tris HCl buffer performance across replicate experiments?
- Analysis framework :
Identify variables : Temperature fluctuations, chloride lot variations, or residual EDTA in reagents.
ANOVA modeling : Quantify variance contributions. For instance, a quadratic model (R<sup>2</sup> > 0.98) can isolate temperature-pH interactions .
Robustness testing : Validate buffer performance under stress conditions (e.g., 4–37°C, freeze-thaw cycles) .
Methodological Best Practices
Q. How should Tris HCl be documented in publications to ensure reproducibility?
- Reporting standards :
- Specify buffer preparation details: Tris source (e.g., Sigma-Aldridch T3253), HCl concentration, final pH (at 25°C unless stated), and filtration/sterilization methods.
- Disclose lot numbers if chloride content varies (>5% deviation impacts ion-sensitive assays) .
Q. When is Tris HCl unsuitable for structural biology studies, and what alternatives exist?
- Limitations : Chloride ions interfere with cryo-EM grid preparation and X-ray crystallography.
- Alternatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
